molecular formula C13H14N2O3 B555789 (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide CAS No. 77471-41-1

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

Cat. No.: B555789
CAS No.: 77471-41-1
M. Wt: 246.26 g/mol
InChI Key: IWSOXHMIRLSLKT-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide is a compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The chromen-2-one scaffold is a versatile structure that can be modified to produce a wide range of biologically active molecules.

Safety and Hazards

The compound has been labeled with the signal word “Warning” and has the following hazard statements: H302, H315, H319, H335 . The precautionary statements associated with it are P261, P305+P351+P338 .

Preparation Methods

The synthesis of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide typically involves the reaction of 4-methyl-2-oxo-2H-chromen-7-ylamine with (S)-2-amino-3-chloropropanoic acid. The reaction is carried out under mild conditions, usually in the presence of a base such as triethylamine, in a suitable solvent like dichloromethane . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in good yield.

Chemical Reactions Analysis

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide can be compared with other chromen-2-one derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and biological activities.

Properties

IUPAC Name

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-7-5-12(16)18-11-6-9(3-4-10(7)11)15-13(17)8(2)14/h3-6,8H,14H2,1-2H3,(H,15,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSOXHMIRLSLKT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350913
Record name N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77471-41-1
Record name N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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